2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol
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Overview
Description
This compound is part of a class of chemicals that have garnered interest due to their unique structural characteristics and potential applications in various fields, including materials science, pharmacology, and as potential intermediates in organic synthesis. The interest in such compounds is often due to their molecular structure, which may confer unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions aimed at introducing specific functional groups into the molecule, thereby achieving the desired chemical structure. For instance, compounds with similar structures have been synthesized through regiospecific reactions, where the correct identification of the regioisomer formed is crucial and has been confirmed through techniques such as single-crystal X-ray analysis (Kumarasinghe et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of these compounds often utilizes techniques like single-crystal X-ray diffraction to determine the precise arrangement of atoms within the molecule. This information is crucial for understanding the compound's reactivity, stability, and interactions with other molecules. Studies have detailed the molecular structure and spectroscopic data, providing insights into the geometric configuration and intramolecular interactions (Viji et al., 2020).
Chemical Reactions and Properties
Chemical properties of such compounds include their reactivity with other chemical species, which is influenced by the molecular structure. For example, the presence of a pyrazol ring and chlorophenyl group can affect the compound's behavior in chemical reactions, such as cyclocondensation and sulfenylation, demonstrating its utility in synthesizing more complex molecules (Kamani et al., 2019).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are vital for determining the compound's suitability for various applications. For instance, the crystal structure can reveal information about the compound's stability and solid-state interactions, which are important for its storage and handling (Aydın et al., 2021).
Chemical Properties Analysis
Chemical properties encompass a range of behaviors, such as acidity/basicity, reactivity with specific reagents, and stability under various conditions. The specific functional groups present in the compound, such as the methylphenol moiety, significantly influence these properties. Detailed quantum chemical calculations can provide insights into the electronic structure, which is foundational for understanding the compound's chemical reactivity and interactions (Viji et al., 2020).
Scientific Research Applications
Anticancer and Antimicrobial Properties
- A study highlighted the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, including derivatives similar to 2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol, demonstrating significant anticancer and antimicrobial activities. The synthesized compounds showed high potency in anticancer activity tests and performed well against various pathogenic strains, suggesting their potential in overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, Shailesh R. Shah, 2021).
Structural and Molecular Docking Studies
- Another research focused on the synthesis and structural characterization of isostructural compounds, including a variant of the chemical of interest, showcasing their planar molecular structure apart from certain groups positioned roughly perpendicular to the main molecular plane. These findings provide insights into the molecular architecture that could influence the compound's biological activity (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).
Hydrogen-Bonded Chains Analysis
- Research into the hydrogen-bonded chains in related compounds demonstrated how molecular interactions could play a crucial role in the stability and biological activity of these compounds. This understanding is vital for drug design and development processes (Jorge Trilleras, J. Quiroga, J. Cobo, J. N. Low, C. Glidewell, 2005).
Molecular Docking and Quantum Chemical Calculations
- Studies incorporating molecular docking and quantum chemical calculations of related compounds, such as 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, have been undertaken to explore their biological effects. These studies predict molecular docking results, offering a pathway to understanding the compound's interactions with biological targets (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents
- The synthesis of novel pyrazole derivatives, including those with structures similar to the chemical of interest, revealed significant antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, showcasing the therapeutic potential of these molecules (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Future Directions
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-2-7-16(20)13(8-10)15-9-14(18-19-15)11-3-5-12(17)6-4-11/h2-9,20H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENSOAXOCQPRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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